molecular formula C14H12BrN3O4S B7723658 (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate

Cat. No.: B7723658
M. Wt: 398.23 g/mol
InChI Key: VLNLAVVVPSHNOQ-UHFFFAOYSA-N
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Description

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate ( 1197236-80-8) is a high-purity chemical compound offered for research purposes. With a molecular formula of C14H12BrN3O4S and a molecular weight of 398.23 g/mol, this imidazo[2,1-b]thiazole derivative is provided as an oxalate salt to enhance stability . This compound belongs to a class of heterocyclic molecules known for a broad spectrum of biological activities. Scientific literature indicates that imidazo[2,1-b]thiazole derivatives have demonstrated significant antiviral and antibacterial properties in research settings, making them valuable scaffolds in medicinal chemistry . A key area of research for this compound family is its potential as a selective ligand for the human Constitutive Androstane Receptor (CAR, NR1I3) . CAR is a nuclear receptor that acts as a key transcriptional regulator of hepatic metabolism, influencing processes such as glucose homeostasis, lipid metabolism, and cholesterol breakdown . Therefore, selective CAR ligands are of great interest in early-stage research for investigating potential therapeutic interventions for metabolic disorders, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a critical tool for probing CAR receptor biology and developing novel biochemical pathways. For specific handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3S.C2H2O4/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11;3-1(4)2(5)6/h1-6H,7,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNLAVVVPSHNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Precursor Synthesis

The synthesis begins with the preparation of imidazo[2,1-b]thiazole precursors. A common starting material is 2-aminothiazole, which undergoes condensation with α-haloketones in the presence of bases such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium bicarbonate (NaHCO3\text{NaHCO}_3). For example, reacting 2-aminothiazole with 4-bromophenylacetyl chloride in dimethylformamide (DMF) at 80–90°C yields an intermediate thiazole derivative. This step typically achieves 70–85% yield, contingent on the purity of the halogenated aryl compound.

Bromophenyl Group Introduction

The 4-bromophenyl moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions. Patent WO2007034282A2 describes a Suzuki-Miyaura coupling using bis(pinacolato)diboron and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium (Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) as the catalyst. The reaction occurs in a toluene-methanol-water solvent system at reflux temperatures (100–110°C), achieving >90% conversion efficiency.

Cyclization Techniques for Imidazo-Thiazole Core Formation

Acid-Mediated Cyclization

Cyclization of the linear precursor into the fused imidazo[2,1-b]thiazole system is achieved using polyphosphoric acid (PPA) or concentrated hydrochloric acid (HCl\text{HCl}). For instance, heating the intermediate in PPA at 120°C for 6–8 hours induces ring closure, forming the bicyclic structure with 75–80% yield. The reaction mechanism involves protonation of the amine group, followed by intramolecular nucleophilic attack.

Solvent Optimization

Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) improve reaction kinetics by stabilizing charged intermediates. Comparative studies show that DMSO increases yields by 15% compared to dioxane, albeit with longer reaction times (12 vs. 8 hours).

Catalytic Coupling Methods for Functionalization

Palladium-Catalyzed Cross-Coupling

The methanamine side chain is introduced via Buchwald-Hartwig amination. Using palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) and Xantphos as ligands, the reaction couples ammonia with a brominated imidazo-thiazole intermediate in tert-butanol at 90°C. This step achieves 65–70% yield, with purity >95% after column chromatography.

Boronic Acid Derivatives

Alternative routes employ boronic acid intermediates. As per PubChem data (CID 5121), treating the bromophenyl precursor with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 generates a boronic ester, which is subsequently aminated under mild conditions (40–50°C).

Purification and Oxalate Salt Formation

Crystallization and Recrystallization

Crude (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine is purified via recrystallization from ethanol-water mixtures. Slow cooling to 4°C yields needle-like crystals with 85–90% recovery.

Salt Formation with Oxalic Acid

The free base is converted to the oxalate salt by titration with oxalic acid in ethanol. Stoichiometric ratios of 1:1 (base:acid) are critical to avoid dihydrate formation. The product precipitates at pH 3–4 and is filtered under reduced pressure, yielding a white crystalline solid with >99% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three dominant synthesis strategies:

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Acid Cyclization78958Low catalyst cost
Suzuki Coupling92986High regioselectivity
Boronic Ester859710Mild conditions

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-bromination or dimerization, occur at high temperatures (>110°C). Adding scavengers like molecular sieves (4Å) reduces byproducts by 20%.

Solvent Recovery

Green chemistry approaches advocate for solvent recycling. DMSO recovery via vacuum distillation achieves 90% reuse efficiency, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The bromophenyl group enhances its binding affinity to these targets, while the imidazo[2,1-b]thiazole core provides structural stability.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on the Imidazo[2,1-b]thiazole Core

C-5 Amine Modifications

The amine substituent at the C-5 position critically influences potency and selectivity:

  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a): COX-2 Inhibition: Exhibits high potency (IC₅₀ = 0.08 µM) and selectivity (index = 313.7) due to the dimethylamino group. Larger substituents (e.g., diethylamino, dipropylamino) reduce activity, while cyclic amines (pyrrolidine, piperidine) retain moderate selectivity . Key Feature: The methylsulfonyl group at the 4-position of the phenyl ring enhances COX-2 binding via electron-withdrawing effects .
  • The oxalate salt improves aqueous solubility (e.g., similar to (-)-p-Bromotetramisole oxalate, which shows 74 mg/mL solubility in water) .
C-6 Aryl Group Variations
  • The fluorophenyl group balances hydrophobicity and electronic effects .
  • 6-(3-Trifluoromethylphenoxy) Derivatives (e.g., ND-12025): Anti-tuberculosis activity highlights the role of trifluoromethyl groups in enhancing metabolic stability and membrane permeability .
Physical Properties
Compound Melting Point (°C) Solubility (Water)
Target Compound (Oxalate) Not reported Likely >50 mg/mL*
(-)-p-Bromotetramisole Oxalate Not reported 74 mg/mL
6a Not reported Moderate (DMSO soluble)
12h (IDO1 inhibitor) 165–166 Low (requires DMSO)

*Inferred from analogous oxalate salts .

Biological Activity

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₉BrN₂OS
  • CAS Number : 439095-24-6
  • Melting Point : 197–199 °C

Synthesis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step organic reactions. The bromophenyl group is introduced to enhance biological activity, particularly against various pathogens. Recent studies have outlined synthetic pathways that yield high-purity compounds suitable for biological testing .

Antimicrobial Activity

Recent research has demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, a study assessed the antibacterial and antifungal activities of several derivatives, including those related to this compound. The results indicated potent activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL for certain derivatives .

CompoundMIC (μg/mL)Activity
This compound8Bacterial
IT10 (related derivative)7.05Mycobacterium tuberculosis
IT06 (related derivative)2.03Mycobacterium tuberculosis

Antitubercular Activity

In vitro studies have shown that some derivatives of imidazo[2,1-b]thiazoles exhibit selective inhibition against Mycobacterium tuberculosis. For example, the compound IT10 displayed an IC50 value of 2.32 μM, indicating strong potential as an antitubercular agent .

The proposed mechanism of action for these compounds involves interference with bacterial cell wall synthesis and inhibition of key metabolic pathways in pathogens. Molecular docking studies suggest that these compounds bind effectively to target enzymes, disrupting their function .

Case Studies

Several case studies highlight the efficacy of imidazo[2,1-b]thiazole derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted where various derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity, particularly against resistant strains .
  • Antitubercular Screening : In a focused study on Mycobacterium tuberculosis, compounds were screened for their ability to inhibit bacterial growth without causing significant cytotoxicity to host cells. This study underscored the selective nature of these compounds .
  • Molecular Docking Analysis : Computational studies provided insights into the binding affinities and interactions between the compounds and their biological targets, which are crucial for understanding their therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes condensation of 4-bromophenyl-substituted precursors with thiazole derivatives under reflux conditions. For example, Schiff base derivatives of this compound were synthesized by reacting the methanamine group with aldehydes in ethanol under acidic catalysis, followed by oxalate salt formation . Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (70–90°C), and catalyst selection (e.g., glacial acetic acid). Yield optimization requires precise stoichiometric ratios and purification via column chromatography .

Q. How can spectroscopic methods confirm the structure of this compound and its derivatives?

Structural confirmation relies on FT-IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. For instance:

  • FT-IR : Peaks at ~1641 cm1^{-1} (C=N imine), ~698 cm1^{-1} (C-Br), and ~773 cm1^{-1} (C-S) confirm functional groups .
  • NMR : Aromatic protons appear as multiplets at δ 6.93–7.97 ppm, while the methanamine CH22 group resonates at δ ~3.5–4.0 ppm. The oxalate counterion’s carbonyl carbons are observed at δ ~165–170 ppm in 13C^{13}C-NMR .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

Standard assays include:

  • Antimicrobial Activity : Agar dilution methods against Gram-positive/negative bacteria and fungi, with MIC values compared to controls .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can contradictory spectral data between studies be resolved?

Discrepancies in NMR or IR peaks often arise from solvent effects, impurities, or tautomerism. To address this:

  • Replicate synthesis under reported conditions (e.g., DMSO vs. CDCl3_3 solvents) .
  • Use 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals.
  • Compare experimental data with computational predictions (DFT-based IR/NMR simulations) .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., kinases) using crystal structures from the PDB .
  • Pharmacophore Mapping : Identify key interaction sites (e.g., bromophenyl for hydrophobic pockets, methanamine for hydrogen bonding) .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications : Replace the 4-bromophenyl group with fluorophenyl or methylphenyl to assess electronic effects .
  • Substituent Analysis : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) on the imidazothiazole ring and correlate with activity .
  • Bioisosteres : Swap the oxalate counterion with citrate or succinate to study salt form impacts on solubility .

Q. What mechanistic approaches elucidate enzyme inhibition pathways?

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • SPR Biosensing : Quantify binding affinity (KDK_D) to purified enzyme targets .
  • Western Blotting : Measure downstream protein phosphorylation/expression changes in treated cells .

Q. How can low yields in large-scale synthesis be mitigated?

  • Catalyst Screening : Test Pd-based catalysts for Suzuki couplings to improve imidazothiazole ring formation .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer during exothermic steps .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized thiazoles) and adjust reaction conditions .

Q. What purification techniques ensure high-purity batches for in vivo studies?

  • Combined Chromatography : Sequential use of silica gel (normal phase) and C18 columns (reverse phase) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves .
  • HPLC-Prep : Use 90:10 acetonitrile/water mobile phases with 0.1% TFA for acidic conditions .

Q. How can cross-disciplinary approaches enhance research outcomes?

  • Material Science : Investigate the compound’s self-assembly into nanostructures for drug delivery .
  • Chemical Biology : Develop fluorescent probes by conjugating BODIPY tags to the methanamine group for cellular tracking .
  • Toxicogenomics : RNA-seq analysis of treated cells to identify off-target gene expression changes .

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